molecular formula C7H6N2O3 B8670786 4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde

4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde

Cat. No. B8670786
M. Wt: 166.13 g/mol
InChI Key: KUEDVGNDBLCOED-UHFFFAOYSA-N
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Patent
US07112582B2

Procedure details

To a solution of 1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole-3,5-dicarbaldehyde (1.02 g, 6.07 mmol) in THF (30 ml) was added 6.68 ml of a 1.0 M solution of tetrabutylammonium fluoride in THF at 0° C. After stirring for 1 hr, the mixture was treated with 10 ml of saturated ammonium chloride solution and extracted with ethyl acetate. The organic solution was washed with brine, dried over anhydrous sodium sulfate, filtered through Magnesol and evaporated. The crude gum was washed with hexanes, dried in vacuo, and then dissolved in methylene chloride (20 ml). To this solution was added 4-methylmorpholine-N-oxide (2.89 g, 24 mmol) and molecular sieve 4A (6 g). The mixture was stirred at room temperature for 10 min. and then treated with tetrapropylammonium peruthenate (0.11 g, 0.3 mmol). Stirring was continued for 2 hr. The methylene chloride solution was concentrated and diluted with ethyl acetate (40 ml). The mixture was filtered through a pad of silica gel (40 g) and the filter pad was eluted with 2×20 ml ethyl acetate. The combined eluent was washed with 1N HCl and brine, dried over anhydrous sodium sulfate, and evaporated to give 0.30 g of a white solid; mp 135–136° C.; MS m/e 167 (MH+).
Name
1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole-3,5-dicarbaldehyde
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
reactant
Reaction Step Three
[Compound]
Name
4A
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
0.11 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][N:11]1[C:15]([CH:16]=[O:17])=[CH:14][C:13]([CH:18]=[O:19])=[N:12]1)(C(C)(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[NH4+].C[N+]1([O-])CCOCC1.C([N+](CCC)(CCC)CCC)CC>C1COCC1>[O:17]=[C:16]1[C:15]2=[CH:14][C:13]([CH:18]=[O:19])=[N:12][N:11]2[CH2:10][CH2:9][O:8]1 |f:1.2,3.4|

Inputs

Step One
Name
1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole-3,5-dicarbaldehyde
Quantity
1.02 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCN1N=C(C=C1C=O)C=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
2.89 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
4A
Quantity
6 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.11 g
Type
reactant
Smiles
C(CC)[N+](CCC)(CCC)CCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through Magnesol
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The crude gum was washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride (20 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 10 min.
Duration
10 min
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The methylene chloride solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (40 ml)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of silica gel (40 g)
WASH
Type
WASH
Details
the filter pad was eluted with 2×20 ml ethyl acetate
WASH
Type
WASH
Details
The combined eluent was washed with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1OCCN2C1=CC(=N2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 29.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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